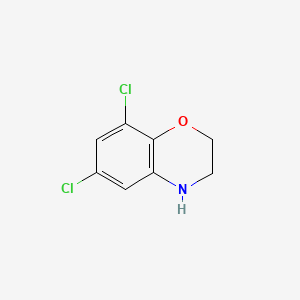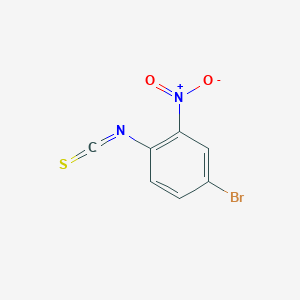
4-Bromo-2-nitrophenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H3BrN2O2S and a molecular weight of 259.08 g/mol This compound is characterized by the presence of a bromine atom, a nitro group, and an isothiocyanate functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitrophenyl Isothiocyanate typically involves the reaction of 4-Bromo-2-nitroaniline with thiophosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. A common method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation: The bromine atom can participate in oxidative reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Thioureas: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Various oxidized products: Depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-2-nitrophenyl Isothiocyanate is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of thioureas and other derivatives.
Biology: In the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: Used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-nitrophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and labeling techniques .
Comparación Con Compuestos Similares
Phenyl Isothiocyanate: Lacks the bromine and nitro groups, making it less reactive in certain contexts.
4-Nitrophenyl Isothiocyanate: Similar structure but without the bromine atom, affecting its reactivity and applications.
2-Bromo-4-nitrophenyl Isothiocyanate: An isomer with different positioning of the bromine and nitro groups, leading to different reactivity patterns
Uniqueness: 4-Bromo-2-nitrophenyl Isothiocyanate is unique due to the combined presence of bromine, nitro, and isothiocyanate groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H3BrN2O2S |
|---|---|
Peso molecular |
259.08 g/mol |
Nombre IUPAC |
4-bromo-1-isothiocyanato-2-nitrobenzene |
InChI |
InChI=1S/C7H3BrN2O2S/c8-5-1-2-6(9-4-13)7(3-5)10(11)12/h1-3H |
Clave InChI |
WVFJDBAYDDYPQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)
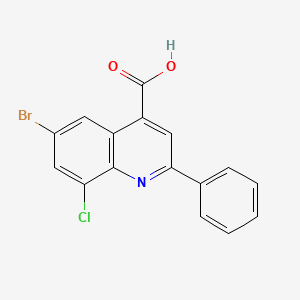
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)

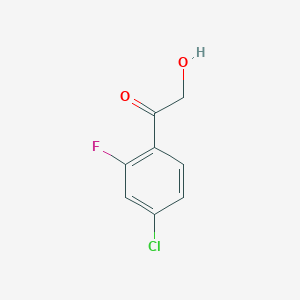
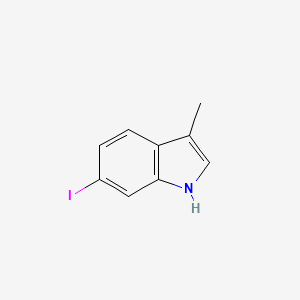
![O-[2-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B13705265.png)
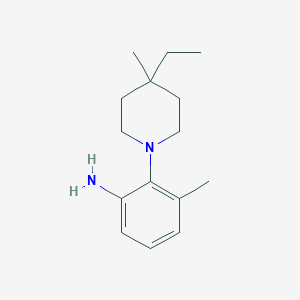

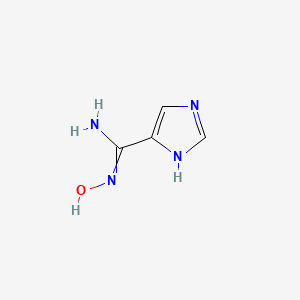
![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
![5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)
